molecular formula C7H13ClF3NO2 B13463712 Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride

Cat. No.: B13463712
M. Wt: 235.63 g/mol
InChI Key: CICBSTYWWSBVMM-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO2 It is a derivative of pentanoic acid, featuring an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride typically involves the esterification of 5-amino-3-(trifluoromethyl)pentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-(trifluoromethyl)pentanoate hydrochloride
  • Methyl 5-amino-2-(trifluoromethyl)pentanoate hydrochloride
  • Methyl 5-amino-3-(difluoromethyl)pentanoate hydrochloride

Uniqueness

Methyl 5-amino-3-(trifluoromethyl)pentanoate hydrochloride is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3-position enhances the compound’s stability and lipophilicity compared to its analogs with different substitution patterns.

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

methyl 5-amino-3-(trifluoromethyl)pentanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-6(12)4-5(2-3-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H

InChI Key

CICBSTYWWSBVMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CCN)C(F)(F)F.Cl

Origin of Product

United States

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